Caspase-9 Inhibitor III(Ac-LEHD-CMK)
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Overview
Description
Caspase-9 Inhibitor III(Ac-LEHD-CMK) is a synthetic peptide that has garnered significant attention in the field of medical research due to its potential therapeutic applications. This peptide is known for its potent biological activity and has been extensively studied for its effects on cell function and signal transduction.
Mechanism of Action
Target of Action
Caspase-9: Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK or caspase 9 inhibitor iii, primarily targets , a crucial enzyme involved in the apoptotic pathway . This enzyme plays a significant role in the initiation of apoptosis, a form of programmed cell death .
Mode of Action
Caspase-9 Inhibitor III interacts with Caspase-9, inhibiting its activity . This interaction prevents the cleavage and activation of downstream effector caspases, such as Caspase-3, which are responsible for executing apoptosis . By inhibiting Caspase-9, the compound effectively disrupts the apoptotic pathway .
Biochemical Pathways
The primary biochemical pathway affected by Caspase-9 Inhibitor III is the apoptotic pathway . Under normal conditions, Caspase-9 is involved in the intrinsic (mitochondrial) pathway of apoptosis, where it triggers a cascade of caspase activations leading to cell death . By inhibiting Caspase-9, Caspase-9 Inhibitor III disrupts this cascade, thereby preventing apoptosis .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of Caspase-9 by Caspase-9 Inhibitor III results in a reduction of apoptosis, leading to increased cell survival . This has been shown to have protective effects in models of ischemia-reperfusion-induced myocardial injury, where the compound reduced infarct size and decreased the release of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cell damage .
Biochemical Analysis
Biochemical Properties
Caspase-9 Inhibitor III plays a significant role in biochemical reactions. It interacts with caspase-9, an enzyme involved in apoptosis, or programmed cell death . By inhibiting caspase-9, Caspase-9 Inhibitor III can prevent the initiation of the apoptotic process .
Cellular Effects
Caspase-9 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it exhibits protective effects on ischemia-reperfusion-induced myocardial injury . This suggests that Caspase-9 Inhibitor III may have a role in protecting heart cells from damage caused by ischemia, a condition characterized by reduced blood flow.
Molecular Mechanism
The molecular mechanism of action of Caspase-9 Inhibitor III involves its binding interactions with biomolecules and its influence on gene expression. As an inhibitor of caspase-9, it binds to the enzyme and prevents it from initiating the apoptotic process . This inhibition can lead to changes in gene expression related to apoptosis.
Metabolic Pathways
Caspase-9 Inhibitor III is involved in the apoptosis pathway, where it interacts with the enzyme caspase-9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caspase-9 Inhibitor III(Ac-LEHD-CMK) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Caspase-9 Inhibitor III(Ac-LEHD-CMK) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Caspase-9 Inhibitor III(Ac-LEHD-CMK) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Caspase-9 Inhibitor III(Ac-LEHD-CMK) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Br: Similar structure but with a bromine atom instead of chlorine.
Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2I: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Caspase-9 Inhibitor III(Ac-LEHD-CMK) is unique due to its specific sequence and the presence of a chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its properties and applications.
Properties
IUPAC Name |
4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLQUNMFYXVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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